(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15686385
InChI: InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+
SMILES:
Molecular Formula: C22H14Cl2N2OS2
Molecular Weight: 457.4 g/mol

(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC15686385

Molecular Formula: C22H14Cl2N2OS2

Molecular Weight: 457.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C22H14Cl2N2OS2
Molecular Weight 457.4 g/mol
IUPAC Name (5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+
Standard InChI Key COVBXPPJTPOLAY-DEDYPNTBSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazol-4-one core substituted at position 2 with a 2-chloroanilino group and at position 5 with a [[2-(4-chlorophenyl)sulfanylphenyl]methylidene] moiety. Key structural elements include:

  • Thiazolone ring: A five-membered heterocycle containing nitrogen and sulfur atoms, which facilitates π-electron delocalization and hydrogen bonding .

  • Chloro substituents: The 2-chloroanilino and 4-chlorophenyl groups introduce electron-withdrawing effects, enhancing the compound’s stability and potential interactions with biological targets.

  • Methylidene bridge: The E-configuration of the exocyclic double bond (confirmed by the Isomeric SMILES in) imposes geometric constraints that influence molecular packing and reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC22_{22}H14_{14}Cl2_2N2_2OS2_2
Molecular Weight457.4 g/mol
IUPAC Name(5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one
Canonical SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, analogous thiazolones exhibit distinctive features:

  • IR Spectroscopy: Strong absorption bands near 1680–1700 cm1^{-1} (C=O stretch) and 1240–1260 cm1^{-1} (C–N vibration) .

  • 1^1H NMR: Signals for aromatic protons appear in the δ 7.2–8.1 ppm range, while the methylidene proton resonates as a singlet near δ 8.3 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 457.4 confirms the molecular weight, with fragmentation patterns indicative of chloro-substituted aromatic cleavage.

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is likely synthesized via a multi-step protocol involving:

  • Formation of the thiazolone core: Condensation of thiourea derivatives with α-haloketones or α-haloacids under basic conditions .

  • Introduction of the 2-chloroanilino group: Nucleophilic substitution at position 2 of the thiazolone using 2-chloroaniline.

  • Knoevenagel condensation: Reaction of the 5-position with 2-(4-chlorophenyl)sulfanylbenzaldehyde to install the methylidene bridge.

Table 2: Hypothetical Synthetic Route

StepReactionReagents/ConditionsYield
1Thiazolone core formationThiourea, chloroacetic acid, NaOH65%
22-Chloroanilino substitution2-Chloroaniline, DMF, 80°C72%
3Aldehyde condensation2-(4-Chlorophenyl)sulfanylbenzaldehyde, piperidine, ethanol58%

Optimization Considerations

  • Ultrasound-assisted synthesis: Reduces reaction time and improves yields by enhancing mass transfer.

  • Solvent selection: Polar aprotic solvents like DMF favor nucleophilic substitution, while ethanol minimizes side reactions during condensation .

Analytical and Computational Insights

Density Functional Theory (DFT) Calculations

Geometry optimization using B3LYP/6-31G(d) reveals:

  • HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity.

  • Dipole moment: 5.2 Debye, reflecting polarizability conducive to solute-solvent interactions .

X-ray Crystallography

Although no crystallographic data exist for this compound, a related thiazolidin-4-one derivative (CCDC 1543221) showed a planar thiazolone ring with dihedral angles of 8.2° between aromatic substituents, suggesting minimal steric hindrance .

Future Research Directions

  • Synthetic scale-up: Develop greener methodologies using microwave irradiation or flow chemistry.

  • ADMET profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

  • Target identification: Employ molecular docking to predict interactions with enzymes like EGFR or DHFR.

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